molecular formula C10H17N3O4 B2657778 5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 693790-16-8

5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid

Cat. No.: B2657778
CAS No.: 693790-16-8
M. Wt: 243.263
InChI Key: DQXSXUYGRDAINV-UHFFFAOYSA-N
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Description

5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid is a chemical compound that features a piperazine ring substituted with an aminocarbonyl group and a pentanoic acid moiety

Scientific Research Applications

5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Future Directions

The future research directions for “5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid” could involve further exploration of its potential biological activities, synthesis of analogs, and investigation of its mechanism of action. Given the biological activity of many piperazine derivatives, this compound could potentially be of interest in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid typically involves the reaction of piperazine derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 4-(aminocarbonyl)piperazine with glutaric anhydride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Aminocarbonyl)piperazin-1-yl]-5-oxopentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with an aminocarbonyl group and a pentanoic acid moiety makes it a versatile compound for various research applications .

Properties

IUPAC Name

5-(4-carbamoylpiperazin-1-yl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c11-10(17)13-6-4-12(5-7-13)8(14)2-1-3-9(15)16/h1-7H2,(H2,11,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXSXUYGRDAINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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